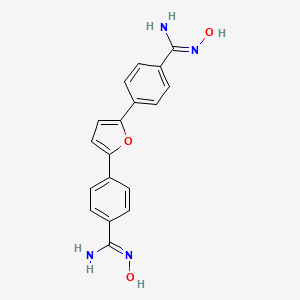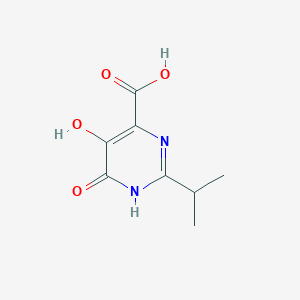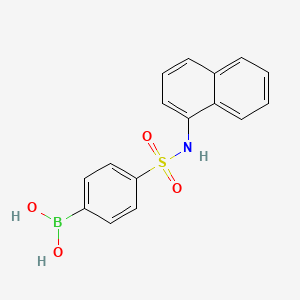![molecular formula C14H16N4O2 B1450909 3-アミノ-1-(2-ヒドロキシエチル)-4-フェニル-1,4,5,7-テトラヒドロ-6H-ピラゾロ[3,4-b]ピリジン-6-オン CAS No. 1395786-34-1](/img/structure/B1450909.png)
3-アミノ-1-(2-ヒドロキシエチル)-4-フェニル-1,4,5,7-テトラヒドロ-6H-ピラゾロ[3,4-b]ピリジン-6-オン
説明
科学的研究の応用
創薬
この化合物は、ピペリジンとピラゾロピリジン部分を有するため、創薬分野において興味深い可能性を秘めていると考えられる。 ピペリジン誘導体は、多くの医薬品に存在し、業界において重要な役割を果たしている . ピラゾロピリジン構造は、細胞プロセスにおいて重要な役割を果たすプリンと類似しており、この化合物は治療用途に適した候補物質となる可能性がある .
神経薬理学
GABA_A受容体モジュレーターとの構造的類似性から、この化合物は神経薬理学的特性について検討することができる。 GABA_A受容体の正の異種受容体モジュレーターとして作用し、中枢神経系の活性を影響し、神経疾患の治療に役立つ可能性がある .
癌研究
この化合物は、さまざまな細胞経路と相互作用する可能性があり、癌研究において貴重なツールとなる可能性がある。 癌細胞の増殖とアポトーシスのメカニズムを研究するために使用することができ、新しい抗癌剤の開発につながる可能性がある .
酵素阻害
複雑な構造を考えると、この化合物は、疾患プロセスに関与する特定の酵素の阻害剤として機能する可能性がある。 例えば、特定の代謝性疾患や状態において過剰に活性化している酵素を阻害する可能性がある .
合成化学
合成化学において、この化合物は、より複雑な分子の合成における前駆体または中間体として使用することができる。 ピペリジン環とピラゾロピリジン環は、さらなる官能基化と新規化合物の作成に適した多用途な部位を提供する .
免疫学
ピラゾロピリジン誘導体の免疫調節効果に関する研究は、免疫応答を調節することにより、自己免疫疾患の治療やワクチンの有効性向上につながる可能性がある .
抗菌剤
この化合物の構造的特徴は、潜在的な抗菌活性を示唆している。 さまざまな病原体に対する有効性を研究することにより、新しい抗生物質や抗ウイルス薬の開発に貢献する可能性がある .
作用機序
Target of Action
Similar compounds have been found to interact with the tgf-beta receptor type 2 kinase .
Mode of Action
It can be inferred that, like other kinase inhibitors, it may bind to the active site of the kinase, preventing the transfer of phosphate groups to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
The TGF-beta signaling pathway, which this compound may affect, plays a critical role in a variety of cellular activities, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions . The inhibition of this pathway could lead to the disruption of these processes.
Result of Action
Given its potential role as a kinase inhibitor, it could potentially disrupt cellular signaling pathways, leading to changes in cell behavior .
生化学分析
Biochemical Properties
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the TGF-beta receptor type 2 kinase domain, forming a complex that can influence the receptor’s activity . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the TGF-beta receptor can lead to alterations in cell signaling pathways that are crucial for cell growth and differentiation . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to the TGF-beta receptor type 2 kinase domain can inhibit the receptor’s activity, thereby affecting downstream signaling pathways . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions. Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating cell signaling pathways and gene expression. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects can become detrimental, leading to cellular damage and other adverse outcomes .
Metabolic Pathways
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with the TGF-beta receptor can affect the receptor’s downstream signaling pathways, which are involved in various metabolic processes . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Studies have shown that it can accumulate in certain cellular compartments, where it exerts its effects by interacting with specific biomolecules .
Subcellular Localization
The subcellular localization of 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, its interaction with the TGF-beta receptor type 2 kinase domain can lead to its localization in the cytoplasm, where it modulates receptor activity and downstream signaling pathways . This subcellular localization is crucial for its ability to influence cellular processes and functions.
特性
IUPAC Name |
3-amino-1-(2-hydroxyethyl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-13-12-10(9-4-2-1-3-5-9)8-11(20)16-14(12)18(17-13)6-7-19/h1-5,10,19H,6-8H2,(H2,15,17)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZAKXSNTXAHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2N)CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One](/img/structure/B1450830.png)
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)


![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)


![[2,2'-Bipyridine]-5,5'-diol](/img/structure/B1450842.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)
![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)


![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)